molecular formula C11H13FN2O2 B2721622 (5-Amino-2-fluorophenyl)(morpholino)methanone CAS No. 752243-42-8

(5-Amino-2-fluorophenyl)(morpholino)methanone

Cat. No.: B2721622
CAS No.: 752243-42-8
M. Wt: 224.235
InChI Key: GJYXSBFPHQLUOC-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H13FN2O2 It is known for its unique structure, which includes an amino group, a fluorine atom, and a morpholino group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-5-nitrobenzoyl chloride with morpholine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane at low temperatures (0°C). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can produce amino derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(5-Amino-2-fluorophenyl)(morpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The morpholino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(morpholino)methanone
  • (4-Bromophenyl)(morpholino)methanone
  • (2-bromo-5-fluorophenyl)(morpholino)methanone

Uniqueness

(5-Amino-2-fluorophenyl)(morpholino)methanone is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholino group further enhances its versatility in various applications .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYXSBFPHQLUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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